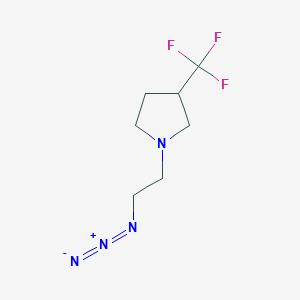

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine

Description

Propriétés

IUPAC Name |

1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOOIKZPEPREHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst. This interaction is highly specific and efficient, making it a valuable tool in labeling and tracking biomolecules in complex biological systems.

Cellular Effects

The effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine on various cell types and cellular processes are profound. It influences cell function by modifying proteins and other biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to selectively label biomolecules allows researchers to study dynamic cellular processes in real-time.

Molecular Mechanism

At the molecular level, 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne groups in a process known as click chemistry. This reaction is highly efficient and specific, allowing for precise modification of target molecules. Additionally, the trifluoromethyl group can influence the compound’s reactivity and stability, further enhancing its utility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine can change over time. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its labeling efficiency over extended periods, making it suitable for long-term experiments.

Dosage Effects in Animal Models

The effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively label target biomolecules without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects.

Activité Biologique

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine is a pyrrolidine derivative characterized by the presence of an azide and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula: CHFN

- CAS Number: 1863438-58-7

- Structure: The compound features a five-membered pyrrolidine ring with an azidoethyl side chain and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

The biological activity of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine is thought to arise from its ability to interact with various molecular targets within cells. The azide group can participate in bioorthogonal reactions, making it a useful functional group for drug delivery and targeting specific biomolecules. The trifluoromethyl moiety is known to influence the compound's pharmacokinetic properties, enhancing its metabolic stability and cellular uptake.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. Its mechanism may involve disruption of microtubule dynamics, similar to other pyrrolidine derivatives that interfere with tubulin polymerization.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 (breast cancer) | 15 | Inhibition of tubulin polymerization |

| MDA-MB-231 (triple-negative) | 12 | Disruption of microtubule dynamics | |

| Antimicrobial | E. coli | 25 | Cell membrane disruption |

| S. aureus | 20 | Inhibition of bacterial cell wall synthesis |

Case Studies

- Anticancer Activity : In a study evaluating the antiproliferative effects on breast cancer cell lines, 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine demonstrated IC values of 12 µM against MDA-MB-231 cells, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Studies : The compound was also tested against common bacterial strains such as E. coli and S. aureus, showing promising antimicrobial activity with IC values around 20-25 µM. The mechanism was attributed to its ability to disrupt bacterial cell membranes .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine suggests good absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. Studies indicate that the compound undergoes metabolic transformations primarily in the liver, where it may be converted into active metabolites that retain biological activity .

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitutions and cycloadditions makes it valuable for constructing complex molecules in medicinal chemistry. The trifluoromethyl group can stabilize negative charges during reactions, enhancing electrophilicity and facilitating various synthetic pathways.

Medicinal Chemistry

Research indicates that pyrrolidine derivatives exhibit diverse biological activities, including anti-inflammatory and antiviral effects. The unique structural features of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine may contribute to its potential as a lead compound in drug discovery efforts targeting various diseases.

Case Study: Anticancer Activity

In vitro studies have shown that compounds with similar structures display significant cytotoxicity against human tumor cell lines. For instance, derivatives containing trifluoromethyl groups have been evaluated by the National Cancer Institute for their antitumor activity, demonstrating promising results that warrant further investigation into their therapeutic potential .

Materials Science

The azido group allows for the functionalization of surfaces and materials through click chemistry, enabling the development of advanced materials with tailored properties. This application is particularly relevant in nanotechnology, where functionalized nanoparticles can be used in drug delivery systems or as imaging agents .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Intermediate for constructing complex molecules | Facilitates nucleophilic substitutions |

| Medicinal Chemistry | Potential lead compound for drug discovery | Anti-inflammatory and antiviral activities observed |

| Materials Science | Functionalization via click chemistry | Development of tailored nanomaterials |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The trifluoromethyl and azide groups distinguish this compound from analogs. Key comparisons include:

Table 1: Substituent and Molecular Comparisons

*Estimated based on structural similarity.

- Trifluoromethyl vs. Difluoro : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects compared to the 3,3-difluoro analog (), enhancing stability in electrophilic environments but increasing lipophilicity .

- Azide vs. Sulfonyl : The azidoethyl group enables click chemistry applications, whereas sulfonyl groups (e.g., compound 19a) are typically used for protection or catalysis, indicating divergent synthetic utilities .

Stability and Handling

- Storage : highlights discontinuation of the difluoro analog, possibly due to instability or niche demand, whereas the trifluoromethyl variant’s applications may justify specialized storage .

Méthodes De Préparation

Azidation via Iodobenzene Diacetate and TMSN3 Oxidative Azidation

A key method involves the oxidative azidation of amide precursors using iodobenzene diacetate (PhI(OAc)2) and trimethylsilyl azide (TMSN3) in acetonitrile under inert atmosphere (argon). This method is described in a general procedure for preparing azido-substituted pyrrolidine derivatives:

- Step 1: Formation of the amide intermediate by reacting the corresponding amine (e.g., 3-(trifluoromethyl)pyrrolidine derivative) with a benzoyl chloride derivative in dichloromethane (CH2Cl2) with triethylamine as base at 0 °C to room temperature for 12 hours.

- Step 2: Oxidative azidation of the amide by adding PhI(OAc)2 (2 equiv) and TMSN3 (4 equiv) in acetonitrile at 0 °C under argon, then warming to room temperature until gas evolution ceases.

- Step 3: Purification by silica gel column chromatography yields the azido-substituted product.

This process provides a clean and efficient route to azido-functionalized pyrrolidines, including 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine analogs.

Azidation via Nucleophilic Substitution with Sodium Azide

Another common approach is the nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on a 2-haloethyl or 2-tosyloxyethyl side chain attached to the pyrrolidine ring:

- Step 1: Synthesis of 1-(2-haloethyl)-3-(trifluoromethyl)pyrrolidine or its tosylate derivative.

- Step 2: Treatment with sodium azide (NaN3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

- Step 3: Workup involving aqueous extraction and purification by column chromatography.

This method is straightforward and widely used for introducing azido groups due to the high nucleophilicity of azide ions and the good leaving ability of halides or tosylates.

One-Pot Domino Reactions and Catalytic Azidation

Recent advances include one-pot domino reactions where azide functionality is introduced during heterocycle formation or via catalytic C–H amination using azides as nitrogen sources. While these methods are more complex, they allow direct construction of azido-substituted heterocycles:

- Use of transition metal catalysts (e.g., copper, iridium) to facilitate azidation and cyclization in a single step.

- Employing tosyl azide or TMSN3 as azide donors under mild conditions.

- These methods provide high regio- and chemoselectivity and are useful for complex molecule synthesis.

Although specific examples for 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine are limited, such methodologies are applicable for related azido-pyrrolidine derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Oxidative Azidation with PhI(OAc)2/TMSN3 | Amide precursor, PhI(OAc)2, TMSN3, CH3CN, Ar | Mild conditions, high selectivity, clean reaction | Requires preparation of amide intermediate | 70–90% |

| Nucleophilic Substitution with NaN3 | 2-Haloethyl or tosylate precursor, NaN3, DMSO | Simple, cost-effective, scalable | Possible side reactions, longer reaction time | 60–85% |

| One-Pot Domino/Catalytic Azidation | Transition metal catalyst, tosyl azide/TMSN3 | Efficient, one-step, high regioselectivity | Catalyst cost, reaction optimization needed | Variable (moderate to high) |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine?

- Methodological Answer : Synthesis optimization requires a systematic approach combining computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. For example, ICReDD's methodology emphasizes narrowing optimal conditions by integrating computational predictions (e.g., transition state analysis) with high-throughput screening of azide coupling reactions . Key variables include solvent polarity (to stabilize intermediates), temperature (to control azide decomposition), and stoichiometric ratios of precursors (e.g., trifluoromethylpyrrolidine derivatives and azidoethylating agents). A fractional factorial design can reduce experimental runs while identifying critical parameters .

Q. How can researchers safely handle the azide functional group during synthesis?

- Methodological Answer : Azides require strict safety protocols due to explosive risks. Work should be conducted in a fume hood with blast shields, using minimal quantities. Avoid metal catalysts (e.g., Cu) that may trigger unintended detonation. Quench excess azides post-reaction with sodium nitrite or ceric ammonium nitrate. Institutional safety guidelines, such as those in the "Chemical Hygiene Plan," mandate rigorous training, 100% compliance on safety exams, and real-time monitoring for volatile byproducts .

Q. What analytical techniques are critical for characterizing 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies trifluoromethyl group integration and chemical shifts (δ = -60 to -70 ppm). -NMR resolves azidoethyl chain protons (δ = 3.2–3.5 ppm for CHN).

- IR Spectroscopy : Confirm azide presence via a strong absorption band at 2100–2150 cm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 237.1).

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in click chemistry applications?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity in azide-alkyne cycloadditions (CuAAC). Computational studies (e.g., DFT calculations) reveal reduced energy barriers for triazole formation compared to non-fluorinated analogs. Experimental validation involves kinetic studies (e.g., pseudo-first-order rate constants under varied temperatures) and Hammett plots to quantify electronic effects .

Q. What strategies mitigate contradictions between computational predictions and experimental yields?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. A hybrid workflow is recommended:

Re-optimize computational models with implicit solvation (e.g., SMD for DMSO).

Validate with in situ IR spectroscopy to detect transient intermediates.

Apply Bayesian optimization to iteratively refine reaction conditions .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature?

- Methodological Answer : Use a response surface methodology (RSM) with central composite design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.